Metoserpate

Description

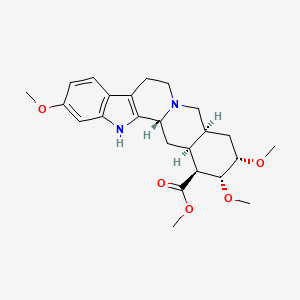

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O5/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3/t13-,17+,19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGCYQVKNKEGRQ-SXLQGMKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]([C@H]1OC)C(=O)OC)NC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048266 | |

| Record name | Metoserpate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178-28-5 | |

| Record name | Metoserpate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001178285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoserpate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11530 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metoserpate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOSERPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3G4L02XQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metoserpate: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoserpate, a secologanin tryptamine alkaloid belonging to the yohimban class, has been historically utilized as a tranquilizing agent in veterinary medicine, specifically for the treatment of hysteria in pullets. While direct molecular studies on this compound are limited, its structural analogy to other yohimban alkaloids, particularly reserpine, provides a strong basis for elucidating its mechanism of action. This guide synthesizes the available information on this compound and related compounds to propose a detailed mechanism centered on the depletion of monoamine neurotransmitters. This document provides a comprehensive overview of its biochemical properties, a hypothesized molecular mechanism, and relevant experimental context.

Introduction

This compound is a pentacyclic indole alkaloid with a yohimban skeleton. Its classification as a secologanin tryptamine alkaloid places it in a family of compounds known for their diverse pharmacological activities.[1] Historically, this compound Hydrochloride was used to treat hysteria in replacement pullets, indicating its function as a tranquilizing agent.[2] Understanding the molecular underpinnings of its tranquilizing effects is crucial for potential future applications and for the broader study of neuropharmacology in avian species.

Biochemical Profile of this compound

A summary of the key biochemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Reference |

| Chemical Formula | C24H32N2O5 | [3] |

| Molecular Weight | 428.5 g/mol | [3] |

| CAS Number | 1178-28-5 | [3] |

| IUPAC Name | methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | [3] |

| Parent Compound | Yohimban | [1] |

| Drug Class | Secologanin Tryptamine Alkaloid, Tranquilizing Agent | [1][2] |

Proposed Mechanism of Action

The primary mechanism of action for this compound is hypothesized to be the irreversible blockade of the vesicular monoamine transporter (VMAT). This proposed mechanism is based on the well-documented actions of the structurally similar yohimban alkaloid, reserpine.[1][2][4]

Inhibition of Vesicular Monoamine Transporter (VMAT)

VMAT is a transport protein located on the membrane of synaptic vesicles in presynaptic neurons. Its primary function is to transport monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cytoplasm into the vesicles for storage and subsequent release into the synaptic cleft.

This compound, like reserpine, is believed to bind irreversibly to VMAT.[1][2] This binding inhibits the transporter's function, preventing the sequestration of monoamine neurotransmitters into synaptic vesicles. The neurotransmitters that remain in the cytoplasm are then vulnerable to degradation by monoamine oxidase (MAO), an enzyme located on the outer membrane of mitochondria.

The resulting depletion of stored monoamines in the presynaptic terminal leads to a significant reduction in the amount of neurotransmitter released upon nerve impulse. This diminished neurotransmission in key neuronal circuits is responsible for the observed tranquilizing and sedative effects.

Caption: Proposed mechanism of this compound via VMAT inhibition.

Impact on Neurotransmitter Systems

The depletion of monoamines affects several key neurotransmitter systems, leading to the observed tranquilizing effects:

-

Dopaminergic System: Reduced dopamine levels in pathways associated with arousal and motor activity contribute to sedation and a decrease in spontaneous movement.

-

Noradrenergic System: Depletion of norepinephrine in the sympathetic nervous system leads to a decrease in the "fight or flight" response, resulting in calming and anti-anxiety effects.

-

Serotonergic System: Alterations in serotonin levels can influence mood and behavior, contributing to the overall tranquilizing effect.

Contrast with Other Yohimban Alkaloids: Yohimbine

It is important to differentiate the proposed mechanism of this compound from that of another well-known yohimban alkaloid, yohimbine. While structurally related, their pharmacological effects are largely opposing.

Yohimbine primarily acts as a selective antagonist of α2-adrenergic receptors.[3][[“]][6] These receptors are typically located presynaptically and function as part of a negative feedback loop to inhibit further norepinephrine release. By blocking these receptors, yohimbine increases the release of norepinephrine, leading to stimulant and sympathomimetic effects.[7]

The tranquilizing action of this compound strongly suggests a reserpine-like VMAT inhibition mechanism rather than a yohimbine-like α2-adrenergic antagonism.

Caption: Contrasting mechanisms of this compound and Yohimbine.

Experimental Protocols

While specific experimental protocols for elucidating the mechanism of this compound are not available in the literature, the following methodologies, adapted from studies on reserpine and other VMAT inhibitors, would be key to confirming its hypothesized action.

In Vitro VMAT Binding Assay

-

Objective: To determine the binding affinity of this compound to VMAT.

-

Methodology:

-

Isolate synaptic vesicles from avian brain tissue (e.g., chicken forebrain).

-

Incubate the vesicle preparation with radiolabeled VMAT ligand (e.g., [³H]dihydrotetrabenazine) in the presence of varying concentrations of this compound.

-

Measure the displacement of the radioligand by this compound using scintillation counting.

-

Calculate the Ki (inhibition constant) to quantify the binding affinity.

-

Neurotransmitter Uptake Assay

-

Objective: To measure the functional inhibition of VMAT-mediated neurotransmitter transport by this compound.

-

Methodology:

-

Use the same synaptic vesicle preparation as in the binding assay.

-

Incubate the vesicles with a radiolabeled monoamine (e.g., [³H]dopamine) and ATP (to energize the transporter) in the presence and absence of this compound.

-

After a set incubation period, separate the vesicles from the free radiolabeled monoamine by rapid filtration.

-

Quantify the amount of radiolabeled monoamine taken up by the vesicles.

-

Determine the IC50 (half-maximal inhibitory concentration) of this compound.

-

Caption: Workflow for in vitro validation of this compound's mechanism.

Conclusion

While direct experimental evidence is scarce, the classification of this compound as a yohimban alkaloid and its documented use as a tranquilizer provide a strong foundation for proposing its mechanism of action. The hypothesized irreversible inhibition of the vesicular monoamine transporter (VMAT), leading to the depletion of key neurotransmitters, is a scientifically sound model that aligns with the known pharmacology of its structural analog, reserpine. Further in vitro and in vivo studies are warranted to definitively confirm this mechanism and to explore the full therapeutic potential of this and related compounds.

References

- 1. What is the mechanism of Reserpine? [synapse.patsnap.com]

- 2. Reserpine - Wikipedia [en.wikipedia.org]

- 3. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. What is the mechanism of Yohimbine Hydrochloride? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

Metoserpate: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Chemical Structure, Analytical Methodology, and Known Biological Effects

Introduction

Metoserpate, a derivative of the rauwolfia alkaloid reserpine, is a compound that has found application in veterinary medicine as a tranquilizing agent. This technical guide provides a comprehensive overview of the chemical structure, analytical methods for its determination, and available data on its biological effects. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on this molecule.

Chemical Structure

This compound is chemically designated as methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate. It is a complex heterocyclic compound belonging to the alkaloid class.

Molecular Formula: C₂₄H₃₂N₂O₅

Molecular Weight: 428.5 g/mol

SMILES: CO[C@H]1C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2--INVALID-LINK--C(=O)OC)NC5=C4C=CC(=C5)OC

InChI Key: FPGCYQVKNKEGRQ-SXLQGMKLSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Weight | 428.5 g/mol |

| Molecular Formula | C₂₄H₃₂N₂O₅ |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 5 |

| Exact Mass | 428.23112213 g/mol |

| Monoisotopic Mass | 428.23112213 g/mol |

| Topological Polar Surface Area | 73.0 Ų |

| Heavy Atom Count | 31 |

| Formal Charge | 0 |

| Complexity | 662 |

Experimental Protocols

Analytical Determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated method for the simultaneous determination of this compound, buquinolate, and diclofenac in porcine, egg, and milk matrices has been developed.[1][2]

Sample Preparation:

-

Homogenize the sample (pork, milk, or eggs).

-

Extract the analytes with a solution of 0.1% formic acid in acetonitrile.

-

Defat the extract using n-hexane.

-

Filter the resulting solution prior to LC-MS/MS analysis.[1][2]

Chromatographic Conditions:

-

Mobile Phase: A gradient of 0.1% acetic acid and methanol.[1][2]

-

Detection: Tandem mass spectrometry.

Method Performance: The method demonstrates good linearity, accuracy, and precision, making it suitable for residue analysis in animal-derived food products.[1][2]

| Parameter | Value |

| Linearity (R²) | ≥0.991 (over a concentration range of 5-50 ng/g) |

| Intra-day Accuracy (Recovery %) | 80 - 108.65% |

| Inter-day Accuracy (Recovery %) | 74.06 - 107.15% |

| Intra-day Precision (RSD) | 2.86 - 13.67% |

| Inter-day Precision (RSD) | 0.05 - 11.74% |

| Limit of Quantification (LOQ) | 1 and 2 µg/kg |

Pharmacodynamics and Mechanism of Action

This compound is classified as a tranquilizing agent.[3] Its use in veterinary medicine, particularly for treating hysteria in replacement pullets, suggests a mechanism of action that modulates central nervous system activity.[3] A study on its use in chickens reported effective and safe treatment at a dose of 4 mg/kg body weight on the first day, followed by 2 mg/kg on days 5 and 9, administered via drinking water.[3]

While the precise molecular targets and signaling pathways of this compound have not been fully elucidated in the available literature, its structural similarity to reserpine suggests a potential interaction with monoamine transporters or receptors, leading to a depletion of neurotransmitters such as serotonin, norepinephrine, and dopamine in the central and peripheral nervous systems. This depletion is the established mechanism of action for reserpine and is responsible for its antihypertensive and antipsychotic effects. Further research is required to determine the specific receptor binding affinities and the exact downstream signaling cascades affected by this compound.

Potential Signaling Pathways

Based on the tranquilizing effects of this compound and its structural relationship to reserpine, a plausible mechanism of action involves the disruption of monoaminergic neurotransmission. The following diagram illustrates a hypothetical workflow for investigating the effects of this compound on a generic monoaminergic synapse.

Caption: Hypothetical workflow for investigating this compound's effect on a dopaminergic synapse.

Conclusion

This compound is a rauwolfia alkaloid derivative with established use as a veterinary tranquilizer. Detailed analytical methods for its detection in biological matrices are available. However, a comprehensive understanding of its pharmacokinetics, pharmacodynamics, and the specific signaling pathways it modulates is currently lacking in the public domain. Further research into its receptor binding profile and its effects on neurotransmitter systems is warranted to fully characterize its mechanism of action and to explore any potential for further drug development.

References

- 1. Determination of this compound, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Hydrochloride for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]

Metoserpate synthesis and biosynthesis pathways

An In-depth Technical Guide on the Synthesis and Biosynthesis of Metoserpate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the yohimbane class of indole alkaloids, is structurally related to the well-known antihypertensive and antipsychotic agent, reserpine. While specific literature detailing the synthesis and biosynthesis of this compound is scarce, its structural similarity to other monoterpenoid indole alkaloids allows for the confident postulation of its metabolic and synthetic pathways. This guide provides a comprehensive overview of the inferred biosynthetic pathway of this compound, originating from tryptamine and secologanin. Furthermore, a proposed chemical synthesis route is outlined, drawing upon established methodologies for the total synthesis of yohimbane alkaloids, particularly reserpine. This document is intended to serve as a foundational resource for researchers interested in the chemistry and biology of this compound and related compounds.

Chemical Structure and Properties

This compound is characterized by a pentacyclic yohimbane skeleton with specific stereochemistry and substitutions. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₂N₂O₅ | [1] |

| Molecular Weight | 428.5 g/mol | [1] |

| IUPAC Name | methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | [1] |

| CAS Number | 1178-28-5 | [1] |

| Synonyms | Methyl O-methyl-18-epireserpate, SU-9064 | [1] |

Postulated Biosynthetic Pathway

The biosynthesis of monoterpenoid indole alkaloids, including the yohimbane family, is a well-established pathway originating from the precursors tryptamine and secologanin.[1][2][3] Tryptamine is derived from the amino acid tryptophan, while secologanin is a secoiridoid monoterpene.[1][2] The key steps in the proposed biosynthesis of this compound are outlined below.

2.1. Formation of Strictosidine

The biosynthesis initiates with the condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR). This Pictet-Spengler reaction forms strictosidine, the universal precursor for all monoterpenoid indole alkaloids.[1][2][3]

2.2. Conversion to the Yohimbane Skeleton

Strictosidine undergoes deglycosylation by strictosidine β-glucosidase (SGD) to yield a reactive aglycone. This intermediate can then cyclize to form the corynanthe-type skeleton, which serves as a branch point for the formation of various alkaloid subtypes. Through a series of enzymatic reactions involving oxidations, reductions, and rearrangements, the yohimbane backbone is established.[4]

2.3. Tailoring Steps

Following the formation of the core yohimbane structure, a series of tailoring enzymes, likely including methyltransferases and oxidoreductases, would be responsible for the specific substitutions found on this compound. This includes the methoxy groups at positions C-6, C-17, and C-18, and the methyl ester at C-19. The precise sequence and enzymes involved in these final steps for this compound have not been experimentally determined but can be inferred from the biosynthesis of related alkaloids like reserpine.[5]

Proposed Chemical Synthesis Strategy

3.1. Retrosynthetic Analysis

A retrosynthetic disconnection of this compound suggests two key fragments: 6-methoxytryptamine and a highly substituted cyclohexene derivative that will form the E-ring. The crucial stereocenters of the E-ring are the main challenge in the synthesis.

3.2. Key Synthetic Steps and Experimental Considerations

The following outlines a conceptual workflow for the synthesis of this compound.

-

Synthesis of the E-Ring Precursor: This is the most critical part of the synthesis. A Diels-Alder reaction between a suitable diene and dienophile can be employed to construct the cyclohexene ring with the desired initial stereochemistry. Subsequent functional group manipulations, including oxidations, reductions, and epoxidations, would be necessary to install the required hydroxyl and carboxylate functionalities with the correct stereochemistry. The use of chiral auxiliaries or asymmetric catalysis would be essential to achieve an enantioselective synthesis.

-

Coupling with 6-Methoxytryptamine: The functionalized E-ring precursor, likely an aldehyde or a related electrophile, would be coupled with 6-methoxytryptamine.

-

Ring C and D Formation: A Pictet-Spengler or Bischler-Napieralski reaction would be used to construct the C-ring, leading to the formation of the pentacyclic yohimbane skeleton. The conditions for this reaction would need to be carefully optimized to control the stereochemistry at C-3.

-

Final Functional Group Manipulations: The final steps would involve the introduction of the methoxy groups, potentially via methylation of hydroxyl precursors, and the esterification of the carboxylic acid to the methyl ester.

3.3. Experimental Workflow

Quantitative Data

As no direct experimental data for this compound synthesis or biosynthesis has been published, quantitative data such as reaction yields or enzyme kinetics are not available. The table below is a template that can be populated as research in this area progresses.

| Step | Reaction/Enzyme | Substrate(s) | Product | Yield (%) / kcat (s⁻¹) | Km (µM) |

| Biosynthesis | |||||

| 1 | Strictosidine Synthase | Tryptamine, Secologanin | Strictosidine | Data not available | Data not available |

| Chemical Synthesis | |||||

| 1 | Asymmetric Diels-Alder | Diene, Dienophile | Cyclohexene adduct | Data not available | - |

| 2 | Coupling Reaction | E-Ring Precursor, 6-Methoxytryptamine | Coupled Product | Data not available | - |

| 3 | Cyclization | Coupled Product | Pentacyclic Intermediate | Data not available | - |

Conclusion

While this compound remains a relatively understudied yohimbane alkaloid, its structural relationship to well-characterized compounds like reserpine provides a solid foundation for understanding its formation in nature and its potential synthesis in the laboratory. The biosynthetic pathway is likely to follow the canonical route of monoterpenoid indole alkaloids. A chemical synthesis would represent a significant challenge, particularly in the stereocontrolled construction of the E-ring, but is achievable using modern synthetic methodologies. Further research is needed to elucidate the specific enzymes involved in the biosynthesis of this compound and to develop an efficient and stereoselective total synthesis. Such studies would not only provide access to this compound for further pharmacological evaluation but also contribute to the broader understanding of indole alkaloid chemistry and biology.

References

- 1. Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Terpenoid Indole Alkaloid Biosynthesis [biocyclopedia.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

The Pharmacological Profile of Metoserpate: An Obscure Veterinary Tranquilizer

Metoserpate, a compound with the chemical formula C24H32N2O5, is a sparsely documented substance primarily identified for its use as a tranquilizing agent in veterinary medicine, specifically in poultry.[1] Despite its historical application, a comprehensive pharmacological profile of this compound is not available in publicly accessible scientific literature. The existing information dates back to the 1960s and 1970s and is largely descriptive, lacking the in-depth molecular and mechanistic data required for a detailed technical guide for researchers and drug development professionals.

Limited Available Data

The primary documented use of this compound hydrochloride, also known by the synonyms SU-9064 and Pacitran, was for the treatment of hysteria in replacement pullets.[2][3] Administration was typically via drinking water, with a dosing regimen of 4 mg/kg of body weight on the first day, followed by 2 mg/kg on the fifth and ninth days.[2] These studies, conducted in the 1970s, concluded that the treatment was effective and safe for this specific indication in chickens.[2]

Beyond this specific application, the scientific literature provides minimal insight into the broader pharmacological properties of this compound. Key areas of a modern pharmacological profile, such as mechanism of action, pharmacokinetics, pharmacodynamics, and potential signaling pathways, remain undefined in the available references.

Chemical and Physical Properties

This compound is classified as a yohimban-16-carboxylic acid derivative, specifically methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate.[1] Its molecular weight is 428.5 g/mol .[1]

| Property | Value | Reference |

| Molecular Formula | C24H32N2O5 | [1] |

| Molecular Weight | 428.5 g/mol | [1] |

| IUPAC Name | methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | [1] |

| CAS Number | 1178-28-5 | [1] |

| Synonyms | Metoserpato, Metoserpatum, Methyl O-methyl-18-epireserpate, SU 9064, Mepiserpate | [1] |

Absence of Detailed Experimental Data

A thorough search of scientific databases reveals a significant lack of published studies detailing the experimental protocols used to evaluate this compound. Information regarding its binding affinities to specific receptors, in vitro efficacy in cell-based assays, or in vivo pharmacokinetic and pharmacodynamic modeling is not available. Consequently, the creation of diagrams for signaling pathways or experimental workflows is not feasible due to the absence of the necessary foundational data.

Conclusion

While this compound was historically used as a veterinary tranquilizer, it appears to be a compound that has not been the subject of significant scientific investigation, or at least, the results of such research are not available in the public domain. The information required to construct an in-depth technical guide, including quantitative data, detailed experimental protocols, and associated signaling pathways, is absent from the current body of scientific literature. For researchers, scientists, and drug development professionals, this compound represents a historical footnote in veterinary medicine rather than a compound with a well-defined and actionable pharmacological profile.

References

- 1. This compound | C24H32N2O5 | CID 66252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Hydrochloride for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Product report Pacitran (SU 9064)-(this compound hydrochloride)-tranquilizer for specific stresses in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]

Metoserpate Solubility: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoserpate, a yohimban derivative, is a compound of interest in pharmaceutical research due to its potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is paramount for advancing research and development efforts, including formulation design, pharmacokinetic studies, and in vitro/in vivo screening. This technical guide provides a detailed overview of the solubility of this compound, outlines experimental protocols for its determination, and elucidates its presumed mechanism of action through a relevant signaling pathway.

This compound Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. The following table summarizes the available quantitative and qualitative solubility data for this compound hydrochloride and its structurally related analogs, yohimbine hydrochloride and reserpine.

| Solvent | This compound Hydrochloride | Yohimbine Hydrochloride (analog) | Reserpine (analog) |

| Water | 0.155 mg/mL (Predicted)[1] | ~8 mg/mL | Practically insoluble |

| DMSO | 40 mg/mL | 42.5 mg/mL | 50 mg/mL[2] |

| Ethanol | Not available | ~2.5 mg/mL | Slightly soluble |

| Methanol | Not available | Soluble | Slightly soluble[3] |

Note: The aqueous solubility for this compound hydrochloride is a predicted value obtained from ALOGPS.[1] The solubility data for yohimbine hydrochloride and reserpine are provided as estimations for this compound due to their structural similarities as yohimban alkaloids.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for this compound.

1. Materials and Equipment:

-

This compound hydrochloride

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Solvent: Prepare the desired solvents. For aqueous solubility, use purified water (e.g., Milli-Q).

-

Addition of Excess Solute: Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume of a specific solvent. The excess solid should be visually apparent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

-

Dilution: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Presumed Mechanism of Action: VMAT Inhibition

This compound is structurally related to reserpine, a well-characterized inhibitor of the vesicular monoamine transporter (VMAT).[4][5] Therefore, it is highly probable that this compound exerts its tranquilizing effects through a similar mechanism. VMAT is a transport protein responsible for packaging monoamine neurotransmitters (e.g., dopamine, norepinephrine, serotonin) into synaptic vesicles for subsequent release.[4] Inhibition of VMAT leads to the depletion of these neurotransmitters in the presynaptic terminal, as they are left unprotected in the cytoplasm and are degraded by monoamine oxidase (MAO).[5][6] This reduction in neurotransmitter release is believed to underlie the sedative and antihypertensive effects of VMAT inhibitors.

Signaling Pathway of VMAT Inhibition

The following diagram illustrates the proposed signaling pathway affected by this compound through the inhibition of VMAT.

Conclusion

This technical guide provides a consolidated overview of the current knowledge on this compound solubility. The presented data, though including some predicted values and information from structural analogs, offers a valuable starting point for researchers. The detailed experimental protocol for solubility determination provides a practical framework for obtaining precise and reliable data. Furthermore, the elucidation of the presumed mechanism of action through VMAT inhibition offers a basis for understanding its pharmacological effects and for designing future studies. Further experimental validation of this compound's solubility in a broader range of solvents is crucial for its continued development.

References

- 1. researchgate.net [researchgate.net]

- 2. Reserpine | Monoamine Transporter | MRP | TargetMol [targetmol.com]

- 3. Reserpine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Yohimbine hydrochloride | 65-19-0 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Metoserpate on Cell Lines: A Technical Guide

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific studies on the in vitro effects of Metoserpate on cell lines. This compound, a yohimban alkaloid, has limited documentation regarding its cellular and molecular mechanisms in the context of modern cell biology and oncology. This guide, therefore, utilizes data from studies on Yohimbine , a structurally related and well-researched yohimban alkaloid, to provide a hypothetical framework for the potential effects of this compound. The experimental protocols and potential findings described herein are extrapolations and should be considered as a starting point for future research on this compound.

Introduction

This compound is a derivative of the yohimban class of indole alkaloids. While its primary documented use has been as a tranquilizing agent in veterinary medicine, its structural similarity to other bioactive alkaloids, such as Yohimbine, suggests potential for other cellular activities. This document outlines a theoretical framework for investigating the in vitro effects of this compound on cell lines, with a focus on potential cytotoxic and apoptotic activities, drawing parallels from research on Yohimbine.

Potential Cytotoxic Effects of this compound on Cancer Cell Lines

Based on studies of the related alkaloid Yohimbine, it is plausible that this compound could exhibit dose-dependent cytotoxic effects on various cancer cell lines. Research on Yohimbine has demonstrated its ability to inhibit cell proliferation in oral, breast, colon, and lung cancer cell lines.

Quantitative Data from Yohimbine Studies

The following table summarizes the 50% inhibitory concentration (IC50) values of Yohimbine and a related derivative in different human cancer cell lines, which could serve as a benchmark for initial dose-ranging studies with this compound.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Yohimbine | KB-ChR-8-5 | Drug-Resistant Oral Cancer | 44 | [1][2][3] |

| Rauvine B (Yohimbine-type alkaloid) | MCF-7 | Breast Cancer | 25.5 | [4][5] |

| Rauvine B (Yohimbine-type alkaloid) | SWS80 | Colon Cancer | 22.6 | [4][5] |

| Rauvine B (Yohimbine-type alkaloid) | A549 | Lung Cancer | 26.0 | [4][5] |

Postulated Mechanism of Action: Induction of Apoptosis

Studies on Yohimbine suggest that its cytotoxic effects are mediated through the induction of apoptosis. Key events observed include morphological changes, generation of reactive oxygen species (ROS), and depolarization of the mitochondrial membrane potential (MMP).[1] It is hypothesized that this compound may induce apoptosis through a similar mitochondrial-mediated pathway.

Proposed Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a potential signaling cascade for this compound-induced apoptosis, based on the known mechanisms of Yohimbine.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro effects of this compound on cell lines, adapted from standard cell biology techniques and protocols used in Yohimbine research.

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent cytotoxic effect of this compound on a given cell line and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Treat the cells with varying concentrations of this compound and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell line

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

-

Analyze the stained cells using a flow cytometer.

Measurement of Reactive Oxygen Species (ROS)

Objective: To determine if this compound treatment leads to an increase in intracellular ROS levels.

Materials:

-

Cancer cell line

-

This compound

-

DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with this compound for a specified time.

-

Incubate the cells with DCFH-DA solution.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS, using a fluorescence microscope or flow cytometer.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for investigating the in vitro effects of this compound.

Conclusion and Future Directions

While there is a significant gap in the literature regarding the in vitro effects of this compound, the available data on the structurally similar yohimban alkaloid, Yohimbine, provides a solid foundation for future research. The experimental protocols and hypothesized mechanisms of action outlined in this guide offer a comprehensive starting point for researchers and drug development professionals to begin to characterize the potential anti-cancer properties of this compound. Future studies should focus on performing the described assays to generate empirical data for this compound, which will be crucial in determining its true therapeutic potential.

References

- 1. Anticancer potential of yohimbine in drug-resistant oral cancer KB-ChR-8-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic Yohimbine-Type Alkaloids from the Leaves of Rauvolfia vomitoria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Metoserpate: A Technical Guide to Identification and Validation

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies for identifying and validating the molecular targets of Metoserpate. This compound, a secologanin tryptamine alkaloid, has been identified as a tranquilizing agent, yet its precise mechanism of action at the molecular level remains largely uncharacterized. This document outlines a systematic approach to elucidate its biological targets, thereby paving the way for further therapeutic development and application.

Introduction to this compound

This compound is a biochemical compound classified under secologanin tryptamine alkaloids.[1] Its documented use as a tranquilizing agent, particularly in veterinary medicine for treating hysteria in pullets, suggests its interaction with the central nervous system.[2] However, a significant knowledge gap exists regarding its specific molecular targets and the signaling pathways it modulates. Understanding these is crucial for its potential development as a therapeutic agent. This guide details a strategic workflow for the de novo target identification and subsequent validation of this compound.

Hypothesized Target Class: Neurotransmitter Receptors

Given its classification as a tranquilizing agent, it is hypothesized that this compound's primary targets are likely to be neurotransmitter receptors, such as those for dopamine and serotonin. These receptor families are well-established targets for antipsychotic and tranquilizing drugs. This hypothesis forms the basis for the targeted experimental approaches outlined below.

Target Identification Methodologies

A multi-pronged approach is recommended for the robust identification of this compound's molecular targets.

Chemical Proteomics Approach: Affinity-Based Target Capture

A powerful method for identifying direct binding partners of a small molecule is affinity chromatography coupled with mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a this compound analog ("bait") that incorporates a linker arm and a reactive group (e.g., an alkyne or biotin) for immobilization. The linker's attachment point should be chosen carefully to minimize disruption of the pharmacophore.

-

Immobilization: Covalently attach the this compound probe to a solid support, such as sepharose beads, to create an affinity matrix.

-

Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue (e.g., neuronal cells or brain tissue homogenate).

-

Affinity Capture: Incubate the cell lysate with the this compound-functionalized beads. Proteins that bind to this compound will be captured on the matrix.

-

Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads. This can be done by competitive elution with an excess of free this compound or by using a denaturing elution buffer.

-

Protein Identification: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the this compound pull-down compared to a control experiment using beads without the this compound probe.

In Silico Target Prediction

Computational methods can be employed to screen large databases of protein structures and predict potential binding targets for this compound based on its chemical structure.

Experimental Protocol: Virtual Screening

-

Ligand Preparation: Generate a 3D conformation of the this compound molecule.

-

Target Database Selection: Select a database of protein structures, such as the Protein Data Bank (PDB), focusing on proteins relevant to the central nervous system (e.g., G-protein coupled receptors, ion channels, transporters).

-

Molecular Docking: Use molecular docking software to predict the binding pose and affinity of this compound to each protein in the database.

-

Ranking and Filtering: Rank the potential targets based on their predicted binding energies and other scoring functions. Filter the list to prioritize targets with known roles in neuronal signaling.

Target Validation Methodologies

Once a list of putative targets is generated, it is essential to validate these interactions using orthogonal assays.

Direct Binding Assays

These assays confirm a direct physical interaction between this compound and the candidate protein.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Immobilize the purified candidate target protein onto an SPR sensor chip.

-

Analyte Injection: Flow a series of concentrations of this compound over the sensor chip surface.

-

Binding Measurement: Monitor the change in the refractive index at the chip surface, which is proportional to the binding of this compound to the immobilized protein.

-

Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which quantifies the binding affinity.

Cellular Target Engagement Assays

These assays confirm that this compound engages with its target in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with either this compound or a vehicle control.

-

Heating: Heat the treated cells to a range of temperatures. Target engagement by this compound can stabilize the protein, leading to a higher melting temperature.

-

Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Detect the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Quantitative Data Presentation

All quantitative data from the validation experiments should be summarized in clear and structured tables for easy comparison.

| Validation Assay | Target Protein | Parameter | Value |

| Surface Plasmon Resonance | Dopamine Receptor D2 | KD | 150 nM |

| Cellular Thermal Shift Assay | Dopamine Receptor D2 | ΔTm | +2.5 °C |

| Functional Assay (cAMP) | Dopamine Receptor D2 | IC50 | 300 nM |

| Surface Plasmon Resonance | Serotonin Receptor 5-HT2A | KD | 800 nM |

| Cellular Thermal Shift Assay | Serotonin Receptor 5-HT2A | ΔTm | +1.2 °C |

| Functional Assay (IP1) | Serotonin Receptor 5-HT2A | IC50 | 1.2 µM |

Table 1: Hypothetical quantitative data for this compound target validation.

Visualizing Workflows and Pathways

Experimental and Logical Workflows

Figure 1: Workflow for this compound target identification and validation.

Hypothetical Signaling Pathway

Figure 2: Hypothetical signaling pathway for this compound's action on a dopamine receptor.

Conclusion

While the precise molecular targets of this compound are currently unknown, this guide provides a robust framework for their identification and validation. By employing a combination of chemical proteomics, in silico screening, and rigorous biophysical and cellular validation assays, the mechanism of action of this tranquilizing agent can be elucidated. This will not only provide valuable insights into its pharmacology but also unlock its potential for future therapeutic applications.

References

Metoserpate: A Technical Review of a Niche Secologanin Tryptamine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoserpate is a secologanin tryptamine alkaloid historically documented for its application as a veterinary tranquilizer. This technical guide synthesizes the limited available public domain data on this compound (also known as Pacitran and SU 9064), presenting its chemical identity, historical use, and the broader context of its alkaloid class. Due to a lack of modern research, this document focuses on the established, albeit dated, information and provides a general overview of the biosynthetic pathway of related alkaloids, as specific signaling pathways for this compound are not described in the literature. The information is intended to provide a factual basis for researchers interested in this or related chemical entities.

Introduction

This compound is a chemical compound classified as a Secologanin Tryptamine Alkaloid[1]. Its primary documented use dates back to the 1960s and 1970s as this compound Hydrochloride, a tranquilizing agent for specific stresses in poultry[2][3]. Marketed under the name Pacitran (SU 9064), its application was niche and is not reflective of a broader therapeutic use in humans[2][3]. Current suppliers of this compound hydrochloride classify it as a biochemical for research purposes only, not for human or veterinary use[4][5].

The molecular formula for this compound is C24H32N2O5, and its hydrochloride salt is C24H33ClN2O5[4][6][7][8]. Despite its defined chemical structure, there is a significant lack of contemporary research into its pharmacology, mechanism of action, and potential therapeutic applications beyond its historical veterinary context.

Chemical and Physical Properties

A summary of the key chemical identifiers for this compound is provided below.

| Property | Value |

| Molecular Formula | C24H32N2O5[6][7] |

| Molecular Weight | 428.5 g/mol [6] |

| CAS Number | 1178-28-5 (free base)[6] |

| Synonyms | This compound, Pacitran, SU 9064, Mepiserpate, Methyl O-methyl-18-epireserpate[2][6] |

| Chemical Class | Alkaloids, Secologanin Tryptamine Alkaloids[1][6] |

Historical Therapeutic Application in Veterinary Medicine

The only documented therapeutic application of this compound is in the treatment of hysteria in replacement pullets.

Quantitative Data from Avian Studies

The following table summarizes the dosing regimen and outcome from a 1977 study on the use of this compound Hydrochloride in poultry.

| Parameter | Details | Reference |

| Species | Replacement pullets (Chickens) | [6] |

| Condition | Hysteria | [6] |

| Formulation | This compound Hydrochloride administered via drinking water | [6] |

| Dosing Regimen | Day 1: 4 mg/kg body weightDay 5: 2 mg/kg body weightDay 9: 2 mg/kg body weight | [6] |

| Outcome | Reported as an effective and safe treatment for clinical cases of hysteria in the subject flocks. | [6] |

Experimental Protocol: Treatment of Hysteria in Replacement Pullets

The following protocol is based on the methodology described in the 1977 study published in Avian Diseases.

-

Subject Identification: Fifteen flocks of replacement pullets diagnosed with clinical hysteria were selected for treatment.

-

Pre-treatment: Water was withheld from the flocks for an adequate period to ensure subsequent consumption of the medicated water.

-

Drug Formulation: this compound hydrochloride was dissolved in the drinking water.

-

Administration - Day 1: The medicated water was provided to the pullets at a concentration calculated to deliver a dose of 4 mg of this compound hydrochloride per kg of body weight.

-

Administration - Day 5: The treatment was repeated with a fresh preparation of medicated water, this time calculated to deliver a dose of 2 mg/kg of body weight.

-

Administration - Day 9: A final treatment was administered at a dose of 2 mg/kg of body weight.

-

Monitoring: The flocks' behavior was monitored for the resolution of hysterical symptoms.

Broader Context: Secologanin Tryptamine Alkaloids

This compound belongs to the large and diverse class of monoterpenoid indole alkaloids, which are formed by the condensation of tryptamine and secologanin[1][9][10]. This class of compounds is of significant interest to drug development professionals due to the wide range of biological activities they exhibit. Many well-known pharmaceuticals, such as the anti-malarial quinine and the anti-cancer agents vinblastine and vincristine, are derived from this biosynthetic pathway[11][12].

General Biosynthetic Pathway

As no specific signaling pathway for this compound has been elucidated, the following diagram illustrates the foundational biosynthetic step for the entire class of Secologanin Tryptamine Alkaloids. This process begins with the condensation of tryptamine (derived from tryptophan) and secologanin (a monoterpene) to form strictosidine, the central precursor to thousands of indole alkaloids[9][10][13].

Experimental Workflow Logic

The general workflow for investigating a compound like this compound, should modern research be undertaken, would follow a standard preclinical drug discovery pipeline.

Conclusion and Future Directions

This compound remains an understudied alkaloid with a documented history limited to veterinary use as a tranquilizer in the mid-20th century. There is no publicly available data on its mechanism of action, pharmacokinetics, or potential for therapeutic applications in humans. For drug development professionals, this compound itself may be of limited interest without significant new research. However, its classification as a Secologanin Tryptamine Alkaloid places it within a class of compounds renowned for their diverse and potent biological activities. Future research could focus on elucidating the pharmacological targets of this compound to understand the basis for its observed tranquilizing effects, which may, in turn, inform the study of other, more complex alkaloids within this family. A systematic approach, beginning with in vitro screening and progressing to in vivo models, would be necessary to ascertain any potential therapeutic value.

References

- 1. Secologanin Tryptamine Alkaloids - MeSH - NCBI [ncbi.nlm.nih.gov]

- 2. Product report Pacitran (SU 9064)-(this compound hydrochloride)-tranquilizer for specific stresses in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound hydrochloride | TargetMol [targetmol.com]

- 6. This compound | C24H32N2O5 | CID 66252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinine - Wikipedia [en.wikipedia.org]

- 13. Biotransformation of tryptamine and secologanin into plant terpenoid indole alkaloids by transgenic yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

Sourcing and Purity of Metoserpate for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sourcing research-grade Metoserpate, determining its purity, and understanding its potential impurities and mechanism of action. The information is intended to assist researchers in obtaining high-quality material and employing robust analytical methods for their studies.

Sourcing Research-Grade this compound

This compound is a biochemical available for research purposes from various chemical suppliers. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier to verify its identity and purity.

Table 1: Sourcing Information for this compound

| Supplier | Product Name | CAS Number | Estimated Purity | Intended Use |

| TargetMol | This compound | 1178-28-5 | 98%[1] | Research Use Only[2] |

| Santa Cruz Biotechnology | This compound | 1178-28-5 | Lot-specific (refer to CoA)[3] | Research Use Only[3] |

Purity Assessment of this compound

Ensuring the purity of this compound is critical for the validity and reproducibility of research findings. Several analytical techniques can be employed for this purpose. A highly sensitive and specific method for the determination of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Purity Determination by LC-MS/MS

This protocol is adapted from a method for the determination of this compound in biological matrices and can be modified for the analysis of research-grade material.[4]

2.1.1. Sample Preparation

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare working solutions at concentrations appropriate for LC-MS/MS analysis (e.g., in the ng/mL range).

-

Filter the final solution through a 0.22 µm syringe filter before injection.

2.1.2. Liquid Chromatography (LC) Conditions

-

Column: C18 analytical column

-

Mobile Phase: A gradient of 0.1% acetic acid in water and methanol.[4]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-10 µL

-

Column Temperature: 30-40 °C

2.1.3. Tandem Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The exact m/z values would need to be determined by infusing a standard solution of this compound into the mass spectrometer.

-

Collision Energy and other MS parameters: Optimize for the specific instrument and transitions being monitored.

2.1.4. Data Analysis

-

Integrate the peak area of the this compound MRM transition.

-

Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all detected peaks (impurities).

-

For quantitative analysis, a calibration curve should be prepared using a certified reference standard.

Table 2: Summary of LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

| LC System | |

| Column | C18 |

| Mobile Phase A | 0.1% Acetic Acid in Water[4] |

| Mobile Phase B | Methanol[4] |

| Gradient | Optimized for separation |

| Flow Rate | 0.2-0.6 mL/min |

| MS/MS System | |

| Ionization | ESI Positive |

| Scan Type | MRM |

| Precursor Ion (Q1) | To be determined |

| Product Ion (Q3) | To be determined |

Other Analytical Techniques for Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) with UV detection: A standard method for purity determination. The mobile phase and column conditions would be similar to the LC part of the LC-MS/MS method.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

-

Mass Spectrometry (MS): Can be used to confirm the molecular weight of this compound and identify potential impurities by their mass-to-charge ratio.

Potential Impurities in this compound

Impurities in a drug substance can originate from the synthesis process or degradation. While specific impurities for this compound are not readily documented in the public domain, potential types of impurities can be predicted based on its chemical structure and general principles of organic synthesis.

-

Synthesis-Related Impurities:

-

Unreacted starting materials and intermediates: Residual amounts of compounds used in the synthesis.

-

Byproducts: Formed from side reactions during the synthesis.

-

Reagents and catalysts: Trace amounts of chemicals used to facilitate the reactions.

-

-

Degradation Products:

-

Hydrolysis products: Breakdown of ester or other labile functional groups.

-

Oxidation products: Reaction with atmospheric oxygen.

-

Isomers: Conversion to stereoisomers or constitutional isomers under certain conditions.

-

Mechanism of Action

This compound is classified as a tranquilizing agent.[5] The primary mechanism of action for many tranquilizers involves the modulation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system. These drugs typically enhance the effect of GABA at the GABA-A receptor, leading to a decrease in neuronal excitability.

Visualizations

Caption: Workflow for the purity analysis of this compound.

References

- 1. shop.bio-connect.nl [shop.bio-connect.nl]

- 2. This compound hydrochloride | TargetMol [targetmol.com]

- 3. scbt.com [scbt.com]

- 4. Determination of this compound, buquinolate, and diclofenac in pork, eggs, and milk using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Hydrochloride for the treatment of hysteria in replacement pullets - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Metoserpate Hydrochloride: Application Notes and Experimental Protocols

Disclaimer: Information regarding Metoserpate hydrochloride in publicly accessible scientific literature is exceptionally limited. The following application notes and protocols are compiled based on the sparse available data and generalized experimental procedures for the characterization of novel psychoactive compounds. These protocols should be regarded as a foundational framework for investigation rather than a definitive guide based on established research.

Introduction

This compound hydrochloride is classified as a secologanin tryptamine alkaloid and has been investigated as a tranquilizing agent.[1] Its primary documented use is in a 1977 study for the treatment of hysteria in replacement pullets.[1] Due to the scarcity of further research, its precise mechanism of action, pharmacokinetic profile, and full range of physiological effects remain largely uncharacterized.

This document provides a summary of the available data and proposes a general experimental workflow for the further pharmacological and toxicological evaluation of this compound hydrochloride.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C24H33ClN2O5 | DrugBank Online[2] |

| Average Mass | 464.99 g/mol | DrugBank Online[2] |

| Monoisotopic Mass | 464.2077999 g/mol | DrugBank Online[2] |

| CAS Number | 1178-29-6 | DrugBank Online[2] |

| UNII | KBO7409339 | DrugBank Online[2] |

In Vivo Efficacy Data (Avian Model)

The only available in vivo data for this compound hydrochloride is from a study on its use to treat hysteria in replacement pullets.

| Animal Model | Condition | Dosing Regimen | Route of Administration | Outcome | Reference |

| Replacement Pullets | Hysteria | Day 1: 4 mg/kg body weight; Day 5 & 9: 2 mg/kg body weight | Via drinking water | Effective and safe for treating clinical cases of hysteria | [1] |

Proposed Experimental Workflow

A systematic evaluation of this compound hydrochloride would necessitate a tiered approach, beginning with in vitro assays to determine cytotoxicity and primary pharmacological targets, followed by in vivo studies in rodent models to assess behavioral effects, pharmacokinetics, and safety.

Hypothetical Signaling Pathway for Investigation

As a tranquilizing agent, this compound hydrochloride may interact with central nervous system (CNS) pathways involving key neurotransmitters like dopamine and serotonin. A plausible, yet unconfirmed, mechanism could involve the modulation of G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling cascade that could be investigated.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of this compound hydrochloride that is non-toxic to cells in vitro.

Materials:

-

This compound hydrochloride

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound hydrochloride in DMSO. Create a serial dilution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration is below 0.5%.

-

Treatment: Replace the medium in each well with the medium containing the different concentrations of this compound hydrochloride. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic compound).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vivo Open Field Test (Rodent Model)

Objective: To assess the effect of this compound hydrochloride on locomotor activity and anxiety-like behavior in mice.

Materials:

-

This compound hydrochloride

-

Male C57BL/6 mice (8-10 weeks old)

-

Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

-

Open field apparatus (a square arena with video tracking software)

-

Syringes and needles for administration (intraperitoneal or oral gavage)

Protocol:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Compound Preparation: Dissolve this compound hydrochloride in the vehicle to achieve the desired doses (e.g., 1, 5, 10 mg/kg).

-

Administration: Administer the compound or vehicle to the mice via intraperitoneal injection or oral gavage.

-

Post-Dosing Period: Return the mice to their home cages for a set period (e.g., 30 minutes) to allow for drug absorption.

-

Open Field Test: Place each mouse individually into the center of the open field arena and record its activity for 10-15 minutes using the video tracking software.

-

Data Analysis: Analyze the following parameters:

-

Total distance traveled (locomotor activity)

-

Time spent in the center versus the periphery of the arena (anxiety-like behavior)

-

Rearing frequency (exploratory behavior)

-

-

Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the different dose groups to the vehicle control group.

Formulation for In Vivo Studies

For in vivo administration, particularly for a compound with unknown solubility, a standard formulation can be used.

| Component | Percentage | Purpose |

| DMSO | 5-10% | Solubilizing agent |

| PEG300 | 40% | Co-solvent |

| Tween-80 | 5% | Surfactant |

| Saline or PBS | 45-50% | Vehicle |

Preparation:

-

Dissolve the this compound hydrochloride in DMSO first.

-

Add PEG300 and mix thoroughly.

-

Add Tween-80 and mix.

-

Finally, add saline or PBS to reach the final volume and concentration.

Note: The final concentration of DMSO should be kept as low as possible, especially for sensitive animal models.[3] A solvent-negative control experiment is recommended to ensure the vehicle does not have non-specific effects.[3]

References

Metoserpate Dosage Calculation for Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoserpate, a tranquilizing agent, has seen application in veterinary medicine. This document provides detailed application notes and protocols for the dosage calculation of this compound in animal models, with a specific focus on available data. It is intended to guide researchers in designing and executing preclinical studies. The following sections will cover general dosage calculation principles, specific protocols for avians, and methodologies for preparing formulations for administration.

Introduction to this compound

This compound is classified as a tranquilizing agent and a Secologanin Tryptamine Alkaloid. While its application in diverse animal models is not extensively documented in publicly available literature, a notable use has been in the management of hysteria in poultry. The precise mechanism of action and detailed signaling pathways for this compound are not well-elucidated in current scientific literature. Therefore, researchers should exercise caution and conduct thorough dose-finding studies when exploring its use in new models or for different therapeutic indications.

General Principles of Dosage Calculation in Animal Models

Extrapolating drug dosages across species is a critical step in preclinical research. The most common method relies on Body Surface Area (BSA) normalization, as it often correlates better with metabolic rate than body weight alone.

Allometric Scaling from Human Dose (if applicable)

Should a human equivalent dose (HED) be known, the following formula can be used to calculate the animal equivalent dose (AED):

AED (mg/kg) = HED (mg/kg) x (Kmhuman / Kmanimal)

Where Km is the species-specific factor.

Table 1: Km Values for Various Species

| Species | Body Weight (kg) | Km Factor |

| Human | 60 | 37 |

| Rat | 0.15 | 6 |

| Mouse | 0.02 | 3 |

| Rabbit | 1.8 | 12 |

| Dog | 10 | 20 |

| Monkey | 3 | 12 |

Note: This table provides approximate values. For precise calculations, refer to specific guidelines from regulatory bodies like the FDA.

This compound Dosage for Avian Models

A specific application of this compound has been documented for the treatment of hysteria in replacement pullets.

Table 2: this compound Dosage in Chickens

| Animal Model | Indication | Dosage Regimen | Route of Administration |

| Replacement Pullets (Chickens) | Hysteria | Day 1: 4 mg/kg body weightDay 5: 2 mg/kg body weightDay 9: 2 mg/kg body weight | Via drinking water |

Experimental Protocols

Protocol for this compound Administration in Chickens

This protocol is based on the study by Reynolds and Maplesden (1977).[1]

Objective: To treat hysteria in replacement pullets.

Materials:

-

This compound Hydrochloride

-

Drinking water

-

Calibrated water dispensers

-

Scale for weighing chickens

Procedure:

-

Animal Preparation: Withhold drinking water for a period sufficient to ensure the birds will drink readily once water is provided.

-

Dosage Calculation:

-

Calculate the total body weight of the flock to be treated.

-

On day 1, calculate the total amount of this compound Hydrochloride needed for a 4 mg/kg dose.

-

On days 5 and 9, recalculate the total amount of this compound Hydrochloride needed for a 2 mg/kg dose based on the flock's current total body weight.

-

-

Drug Preparation and Administration:

-

Dissolve the calculated amount of this compound Hydrochloride in the daily drinking water. Ensure thorough mixing to achieve a homogenous solution.

-

Provide the medicated water as the sole source of drinking water for the respective treatment days.

-

-

Monitoring: Observe the flock for any adverse reactions and for resolution of hysterical behaviors.

Formulation for In Vivo Studies

For animal models where an oral solution is not feasible or a different route of administration is required, the following general-purpose formulation can be considered.

General Vehicle Formulation for Parenteral Administration

For compounds that are soluble in DMSO, a common vehicle for intraperitoneal (IP) or intravenous (IV) injection in rodents is a mixture of DMSO, PEG300, Tween-80, and saline.

Table 3: General Vehicle Formulation

| Component | Percentage |

| DMSO | 10% |

| PEG300 | 40% |

| Tween-80 | 5% |

| Saline | 45% |

Protocol for Preparation:

-

Dissolve the this compound in DMSO.

-

Add PEG300 and mix thoroughly.

-

Add Tween-80 and mix.

-

Finally, add saline to the desired final volume and mix until a clear solution is formed.

Note: The concentration of DMSO should be kept as low as possible, ideally below 10% for most animal models, to avoid solvent toxicity.

Suspension for Oral Gavage

For oral administration of poorly soluble compounds, a suspension can be prepared using carboxymethylcellulose sodium (CMC-Na).

Protocol for Preparation:

-

Prepare a 0.5% (w/v) solution of CMC-Na in sterile water or saline.

-

Levigate the calculated amount of this compound powder with a small amount of the CMC-Na solution to form a smooth paste.

-

Gradually add the remaining CMC-Na solution while stirring to achieve the desired final concentration and a homogenous suspension.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for conducting an in vivo study with this compound.

Caption: General workflow for an in vivo study using this compound.

Signaling Pathway

Information regarding the specific signaling pathways modulated by this compound is not available in the reviewed scientific literature. It is known to be a tranquilizing agent, which suggests a likely interaction with neurotransmitter systems in the central nervous system. However, without specific molecular targets being identified, a detailed signaling pathway diagram cannot be constructed at this time. Further research into the pharmacodynamics of this compound is required to elucidate its mechanism of action.

Conclusion